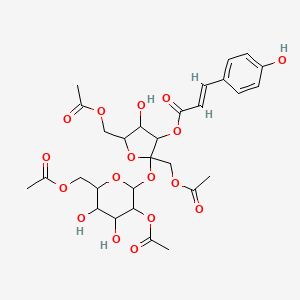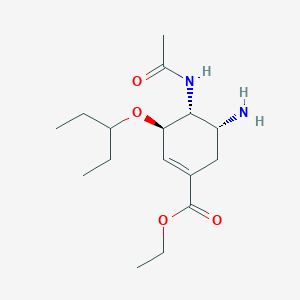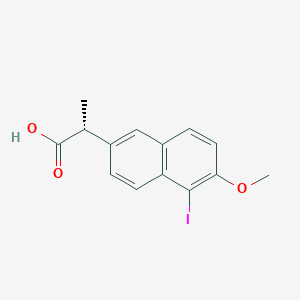
(R)-5-Iodo Naproxen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Iodo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . The addition of an iodine atom at the 5th position of the Naproxen molecule introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Iodo Naproxen typically involves the iodination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of Naproxen using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-5-Iodo Naproxen may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Iodo Naproxen can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated Naproxen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products
Oxidation: Iodate derivatives of Naproxen.
Reduction: Deiodinated Naproxen.
Substitution: Hydroxylated, aminated, or thiolated derivatives of Naproxen.
Wissenschaftliche Forschungsanwendungen
®-5-Iodo Naproxen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iodinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-Iodo Naproxen is similar to that of Naproxen. It works by reversibly inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which results in decreased formation of prostaglandin precursors. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic properties . The addition of the iodine atom may also introduce unique interactions with molecular targets and pathways, which are currently under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for the treatment of pain and inflammation.
Diclofenac: An NSAID used to treat pain and inflammatory disorders
Uniqueness
This modification also allows for the exploration of new chemical reactions and derivatives that are not possible with the parent compound, Naproxen .
Eigenschaften
Molekularformel |
C14H13IO3 |
|---|---|
Molekulargewicht |
356.15 g/mol |
IUPAC-Name |
(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
MNTGUQDQTXNYMT-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
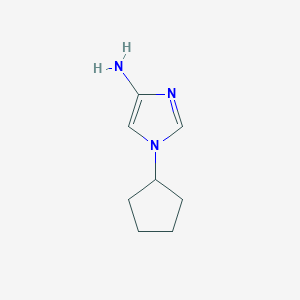

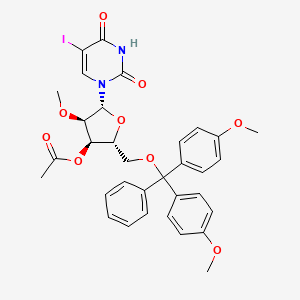

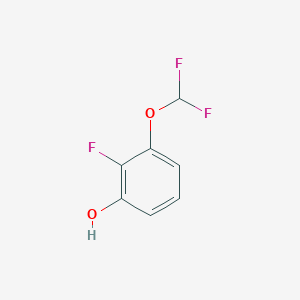


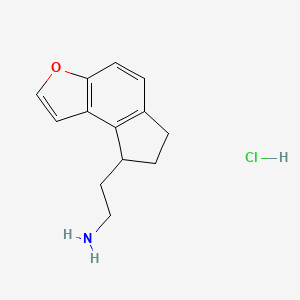
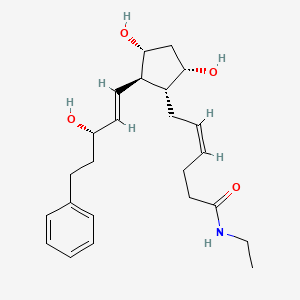
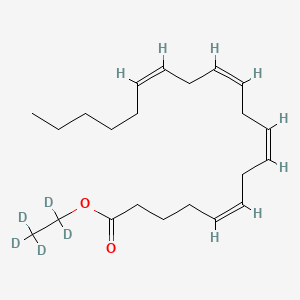
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
